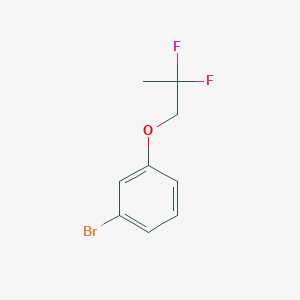

1-Bromo-3-(2,2-difluoropropoxy)benzene

Description

BenchChem offers high-quality 1-Bromo-3-(2,2-difluoropropoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(2,2-difluoropropoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-(2,2-difluoropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCHSIGEZRZWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC(=CC=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking New Therapeutic Possibilities: A Technical Guide to the Molecular Structure and Applications of 1-Bromo-3-(2,2-difluoropropoxy)benzene

Abstract: This document provides an in-depth analysis of 1-Bromo-3-(2,2-difluoropropoxy)benzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will dissect its molecular architecture, elucidating the distinct roles of its constituent functional groups. This guide explores its physicochemical properties, outlines a robust synthetic protocol, and discusses its strategic importance as a versatile building block for creating novel, high-value molecules. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development pipelines.

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery, the deliberate incorporation of fluorine into molecular scaffolds is a premier strategy for optimizing pharmacological properties. The unique electronic nature of fluorine can profoundly enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets. 1-Bromo-3-(2,2-difluoropropoxy)benzene stands out as a particularly valuable intermediate, offering a powerful combination of a synthetically versatile brominated aromatic ring and a property-enhancing difluorinated aliphatic chain. This guide delves into the core molecular features that make this compound a compelling starting point for innovation.

Deconstructing the Molecular Architecture

The utility of 1-Bromo-3-(2,2-difluoropropoxy)benzene stems from the synergistic interplay of its three primary components: the bromophenyl core, the ether linkage, and the gem-difluorinated tail.

Physicochemical Properties

A summary of the key quantitative data for this molecule is presented below.

| Property | Value | Source |

| CAS Number | 946706-46-7 | [1] |

| Molecular Formula | C₉H₉BrF₂O | [2] |

| Molecular Weight | 251.07 g/mol | [2] |

| Appearance | Colorless to light yellow oil | [1] |

| Boiling Point | 95-98 °C at 5 mmHg | [1] |

| Density | 1.526 g/cm³ | [1] |

| Refractive Index | 1.512 | [1] |

Core Functional Components

Caption: Key functional components of the title molecule.

-

The Bromophenyl Core: The bromine atom is the molecule's primary synthetic handle. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse carbon- and heteroatom-based substituents, enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies.

-

The Ether Linkage: The ether bond provides a stable and relatively flexible connection between the aromatic core and the aliphatic tail. Its presence at the meta-position influences the orientation of the side chain relative to the reactive bromine site, a critical factor in designing molecules with specific three-dimensional conformations for optimal target engagement.

-

The 2,2-Difluoropropoxy Tail: This moiety is crucial for modulating the molecule's drug-like properties. The geminal difluoro group acts as a bioisostere for a methylene group (CH₂) or a carbonyl group (C=O) but with distinct advantages:

-

Metabolic Blockade: The carbon-fluorine bond is exceptionally strong, making the α-position to the ether oxygen resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly reduce metabolic clearance and improve the pharmacokinetic profile of derivative compounds.

-

Lipophilicity Tuning: The difluoro group increases local lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets, without the dramatic increase often seen with trifluoromethyl groups.

-

Conformational Constraint: The steric presence of the fluorine atoms can restrict the rotational freedom of the propoxy chain, potentially pre-organizing the molecule into a more favorable conformation for binding and reducing the entropic penalty upon target engagement.

-

Synthesis and Derivatization Strategy

A logical and efficient synthesis of the title compound is crucial for its practical application. The most common and reliable approach is the Williamson ether synthesis, followed by downstream functionalization.

Synthetic Workflow

Caption: General workflow for synthesis and subsequent derivatization.

Experimental Protocol: Synthesis of 1-Bromo-3-(2,2-difluoropropoxy)benzene

This protocol describes a standard Williamson ether synthesis.

Expertise & Causality:

-

Choice of Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. A stronger base like sodium hydride is generally unnecessary and adds complexity.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction mechanism.

-

Leaving Group: A tosylate is a superb leaving group, ensuring the reaction proceeds efficiently. Other good leaving groups like mesylate or iodide on the difluoropropyl chain would also be effective.

-

Temperature: Moderate heating (80-90 °C) provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or solvent.

Self-Validating Protocol:

-

Setup: Charge a round-bottom flask with 3-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and DMF (approx. 0.5 M concentration). Equip the flask with a magnetic stirrer and a condenser under a nitrogen atmosphere.

-

Reagent Addition: Add 2,2-difluoropropyl tosylate (1.1 eq.) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 3-bromophenol starting material. The reaction is typically complete within 4-12 hours.

-

Workup: Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-3-(2,2-difluoropropoxy)benzene.

Strategic Applications in Research and Development

The true power of this molecule is realized when it is used as a foundational piece for building more complex, biologically active compounds.

Sources

An In-depth Technical Guide to 1-Bromo-3-(2,2-difluoropropoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-(2,2-difluoropropoxy)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Although not extensively documented in publicly available literature, its structural motifs—a brominated phenyl ring and a difluorinated alkoxy chain—suggest a range of applications stemming from the unique physicochemical properties imparted by fluorine. This guide will detail plausible synthetic routes, including step-by-step experimental protocols, discuss its anticipated chemical properties and reactivity, and explore its potential role in the development of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Aryl Ethers

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethoxy group (-OCF2H) and related difluoroalkoxy moieties are of particular interest as they can serve as bioisosteres for other functional groups and influence molecular conformation.[3] The subject of this guide, 1-bromo-3-(2,2-difluoropropoxy)benzene, combines the advantageous properties of a fluorinated ether with the synthetic versatility of an aryl bromide. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile construction of more complex molecular architectures.[4] This dual functionality makes it a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[5]

Physicochemical Properties and Structural Data

| Property | Predicted Value/Information |

| Molecular Formula | C9H9BrF2O |

| Molecular Weight | 251.07 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and insoluble in water. |

| Boiling Point | Estimated to be in the range of 220-250 °C |

| ¹H NMR | Aromatic protons (4H) in the range of δ 6.8-7.5 ppm; Methylene protons (-OCH2-) as a triplet around δ 4.2 ppm; Methyl protons (-CH3) as a triplet of triplets around δ 1.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm; Methylene carbon (-OCH2-) around δ 70 ppm; Difluoromethyl carbon (-CF2-) as a triplet around δ 120 ppm; Methyl carbon (-CH3) around δ 20 ppm. |

| ¹⁹F NMR | A multiplet around δ -90 to -120 ppm. |

| Mass Spectrometry | Isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks of approximately equal intensity). |

Synthesis of 1-Bromo-3-(2,2-difluoropropoxy)benzene

The most plausible and versatile method for the synthesis of 1-bromo-3-(2,2-difluoropropoxy)benzene is the Williamson ether synthesis.[6][7] This method involves the reaction of an alkoxide with an alkyl halide. In this case, two primary approaches can be envisioned, with the choice depending on the availability and reactivity of the starting materials.

Route 1: Alkylation of 3-Bromophenol with 1-Bromo-2,2-difluoropropane (Proposed)

This route involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromo-2,2-difluoropropane.

Diagram 1: Proposed Synthesis of 1-Bromo-3-(2,2-difluoropropoxy)benzene via Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis of the target compound.

Experimental Protocol (Inferred):

-

Materials: 3-bromophenol, sodium hydride (NaH) or potassium carbonate (K2CO3), 1-bromo-2,2-difluoropropane, anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), ethyl acetate, brine, anhydrous magnesium sulfate.

-

Procedure: a. To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise. b. Allow the reaction mixture to stir at room temperature for 30 minutes. c. Add 1-bromo-2,2-difluoropropane (1.1 eq) dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed. e. Cool the reaction to room temperature and quench with water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-(2,2-difluoropropoxy)benzene.

Causality of Experimental Choices:

-

Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Potassium carbonate is a milder, less hazardous alternative.

-

Solvent: DMF and THF are polar aprotic solvents that are suitable for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[8]

-

Temperature: Heating is likely required to overcome the activation energy of the SN2 reaction, especially if a less reactive alkyl halide is used.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 1,3-Dibromobenzene (Alternative)

An alternative, though likely less efficient, route would be a nucleophilic aromatic substitution reaction. This would involve reacting 2,2-difluoro-1-propanol with 1,3-dibromobenzene.[9] However, SNAr reactions typically require strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack, which are absent in 1,3-dibromobenzene.[9] Therefore, this route would likely require harsh reaction conditions and may suffer from low yields.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 1-bromo-3-(2,2-difluoropropoxy)benzene make it a promising scaffold for the development of novel therapeutic agents.

Role as a Versatile Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The bromine atom can be readily converted to a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions.[5]

Diagram 2: Synthetic Utility of 1-Bromo-3-(2,2-difluoropropoxy)benzene

Caption: Key cross-coupling reactions utilizing the aryl bromide.

Impact of the 2,2-Difluoropropoxy Group

The 2,2-difluoropropoxy moiety can significantly influence the properties of a drug candidate:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoroalkoxy group resistant to metabolic oxidation. This can lead to an increased half-life of the drug in the body.[1]

-

Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]

-

Conformational Control: The difluoroalkyl group can influence the preferred conformation of the molecule due to steric and electronic effects, potentially leading to a better fit with the target protein.[10]

Conclusion

1-Bromo-3-(2,2-difluoropropoxy)benzene, while not a widely commercialized compound, represents a valuable and synthetically accessible building block for researchers in drug discovery and materials science. Its combination of a reactive aryl bromide and a property-modulating difluoroalkoxy group provides a powerful tool for the design and synthesis of novel molecules with tailored biological and physical properties. The synthetic routes and applications outlined in this guide provide a solid foundation for the exploration and utilization of this promising chemical entity.

References

- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)

- Vershilova, S.V., et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes.

- BenchChem. (2025).

- The Journal of Organic Chemistry. (2016). Nucleophilic Aromatic Substitution Reactions for the Synthesis of Ferrocenyl Aryl Ethers.

- LookChem. (n.d.). 2,2-Difluoro-1-propanol 33420-52-9 wiki.

- The Journal of Organic Chemistry. (2020). Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions.

- Fluorine Notes. (2021). June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes".

- BenchChem. (2025).

- Wikipedia. (n.d.).

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.).

- Request PDF. (2025). Synthesis and conformational analysis of α,α-difluoroalkyl heteroaryl ethers.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.

- Guidechem. (n.d.).

- ChemicalBook. (2026). 2,2-Difluoropropanol | 33420-52-9.

- Organic Chemistry Portal. (n.d.).

- Semantic Scholar. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene.

- AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene.

- PMC. (n.d.).

- PubChem. (n.d.). 2,2-Difluoropropanol.

- PubMed. (n.d.). The role of fluorine in medicinal chemistry.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- Sigma-Aldrich. (n.d.). 2,2-Difluoro-1-propanol 95 33420-52-9.

- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. nbinno.com [nbinno.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. nbinno.com [nbinno.com]

- 6. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Sonogashira Coupling of 1-Bromo-3-(2,2-difluoropropoxy)benzene

Abstract & Chemical Context

This application note details the experimental protocols for the Sonogashira cross-coupling of 1-Bromo-3-(2,2-difluoropropoxy)benzene , a scaffold increasingly utilized in medicinal chemistry for kinase inhibitors and CNS-active agents. The 2,2-difluoropropoxy moiety serves as a lipophilic, metabolically stable bioisostere for standard alkoxy groups, but its electron-withdrawing nature influences the reactivity of the aryl ring.

Substrate Analysis

-

Compound: 1-Bromo-3-(2,2-difluoropropoxy)benzene

-

Electronic Profile: The ether linkage is typically electron-donating (resonance), but the

-fluorine atoms exert a strong inductive withdrawing effect ( -

Solubility: The fluorinated tail increases lipophilicity (

), necessitating the use of medium-polarity aprotic solvents (DMF, THF) over highly polar protic ones. -

Key Challenge: The primary failure mode in this reaction is not the oxidative addition, but the Glaser homocoupling of the alkyne, driven by trace oxygen in the presence of Copper(I).

Reaction Mechanism & Critical Control Points

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via two synergistic cycles: the Palladium cycle (cross-coupling) and the Copper cycle (alkyne activation).

Visualization: The Dual Catalytic Cycle

The following diagram illustrates the interplay between the Pd(0)/Pd(II) cycle and the Cu(I) activation loop. Note the critical "Transmetallation" step, which is often the rate-determining step (RDS) in hindered systems.

Caption: The synergistic Pd/Cu catalytic cycle. The Copper Acetylide formation (Red) feeds into the Palladium Transmetallation step (Yellow).

Experimental Protocols

Method A: Standard Cu-Cocatalyzed Protocol (High Throughput)

Best for: Rapid synthesis, non-sensitive alkynes, and initial screening.

Reagents:

-

Substrate: 1-Bromo-3-(2,2-difluoropropoxy)benzene (1.0 equiv)

-

Catalyst:

(3-5 mol%) -

Co-Catalyst: CuI (2-3 mol%)

-

Base: Triethylamine (

) (3.0 equiv) -

Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Procedure:

-

Degassing (CRITICAL): In a reaction vial, combine the aryl bromide, Pd catalyst, and CuI. Seal with a septum. Evacuate and backfill with Argon/Nitrogen (

).[1]-

Why? Oxygen promotes Cu-mediated Glaser coupling (homocoupling of alkyne), which consumes the alkyne and complicates purification.[1]

-

-

Solvent Addition: Add degassed solvent and

via syringe. -

Alkyne Addition: Add the terminal alkyne last (neat or in solution) dropwise.

-

Why? Gradual addition maintains a low concentration of active copper acetylide, further suppressing homocoupling.

-

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC/LC-MS.

-

Endpoint: Disappearance of the aryl bromide peak (approx. retention time relative to anisole).

-

-

Workup: Dilute with EtOAc, wash with

(sat. aq) to chelate copper (turns blue), then brine. Dry over

Method B: Copper-Free Protocol (Pharma/Scale-Up)

Best for: Avoiding heavy metal contamination (Cu), preventing Glaser coupling, and scale-up.

Reagents:

-

Catalyst:

(2 mol%) + XPhos (4 mol%) -

Base:

(2.0 equiv)[1] -

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene

Step-by-Step Procedure:

-

Catalyst Pre-formation: In the reaction vessel, mix

, XPhos, and -

Substrate Addition: Add 1-Bromo-3-(2,2-difluoropropoxy)benzene and alkyne.

-

Solvent Addition: Add degassed MeCN.

-

Reaction: Heat to 80°C .

-

Note: Copper-free reactions often require slightly higher temperatures as the "transmetallation" equivalent (carbopalladation or direct deprotonation) has a higher activation energy barrier than the Cu-transmetallation.

-

-

Filtration: Filter hot through Celite to remove inorganic salts and precipitated Pd black.

Optimization & Troubleshooting Data

| Variable | Recommendation | Rationale |

| Solvent | DMF > THF > Toluene | The polar aprotic nature of DMF stabilizes the Pd(II) intermediate. However, for workup ease, THF is often preferred. |

| Base | Organic amines are standard. Inorganic carbonates are required for Cu-free variants to facilitate the "cationic" mechanism. | |

| Catalyst | Robust and air-stable precursor.[3] Switch to | |

| Temperature | 60°C - 80°C | Aryl bromides are less reactive than iodides (which run at RT). Do not exceed 100°C to avoid ether cleavage. |

Common Failure Modes:

-

Black Precipitate (Early): Rapid catalyst decomposition. Solution: Add more phosphine ligand (e.g.,

) or switch to Method B. -

Homocoupling (Alkyne Dimer): Blue/Green hue in aqueous wash indicates high Cu content. Solution: Degas more rigorously; switch to Method B.

-

No Reaction: Substrate is deactivated. Solution: Switch to a bulky, electron-rich ligand like XPhos or SPhos to facilitate oxidative addition.

Purification & Palladium Scavenging (ICH Compliance)

For pharmaceutical applications, residual Pd must be <10 ppm.[4] Standard column chromatography is often insufficient.

Scavenging Protocol:

-

Dissolve crude product in THF/MeOH (10:1).

-

Add SiliaMetS® Thiol or Charcoal (Darco G-60) (10-50 wt% relative to theoretical yield).

-

Stir at 40°C for 4 hours.

-

Filter through a 0.45 µm pad.

-

Analyze via ICP-MS.

Workflow Visualization: Purification Logic

Caption: Purification stream to ensure removal of catalytic metals.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews. Link

- Glaser Coupling Prevention: "Strategies for suppressing homocoupling in Sonogashira reactions". Organic Process Research & Development.

-

Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients". Advanced Synthesis & Catalysis. Link

-

Substrate Properties: "1-Bromo-3-(2,2-difluoroethoxy)benzene Properties & Safety". Sigma-Aldrich / Merck. Link

Sources

Troubleshooting & Optimization

improving the stability of 1-Bromo-3-(2,2-difluoropropoxy)benzene under reaction conditions

Stability Optimization & Reaction Troubleshooting Guide

Executive Summary: The "Trojan Horse" Effect

1-Bromo-3-(2,2-difluoropropoxy)benzene is a valuable scaffold in medicinal chemistry, often used to modulate lipophilicity (LogP) and metabolic stability. However, users frequently encounter low yields or "black tar" decomposition.

The Core Issue: While the aryl bromide handle suggests standard cross-coupling or lithiation chemistry, the 2,2-difluoropropoxy side chain acts as a "Trojan Horse." The electron-withdrawing effect of the gem-difluoro (

Standard protocols for aryl bromides (e.g., using

Storage & Handling Protocols

| Parameter | Specification | Technical Rationale |

| Temperature | 2–8°C | Retards slow hydrolysis and autoxidation. |

| Atmosphere | Argon/Nitrogen | Prevents moisture-induced formation of HBr (which autocatalyzes ether cleavage). |

| Light | Amber Vial | Aryl bromides are photosensitive; UV can generate radical species leading to debromination. |

| Container | Borosilicate/Teflon | Avoid metal containers which may catalyze slow dehydrofluorination. |

Critical Reaction Guidelines

Module A: Lithium-Halogen Exchange (The Danger Zone)

Objective: Convert the Ar-Br to Ar-Li for electrophilic trapping. Common Failure: Protonation of the intermediate or degradation of the ether chain.

The Mechanism of Failure

The pKa of the

Optimized Protocol

-

Solvent: Anhydrous THF/Et₂O (THF promotes exchange but also aggregation; Et₂O is safer for stability).

-

Temperature: Strictly -78°C . Do not warm to 0°C until the electrophile is added.

-

Reagent: Use

-BuLi (2.05 equiv) or -

Technique:

-

Pre-cool the substrate solution to -78°C.

-

Add organolithium dropwise down the side of the flask to pre-cool it before it hits the solution.

-

Quench time: The exchange is complete within 15–30 minutes. Prolonged stirring increases side reactions.

-

Figure 1: Kinetic competition between Lithium-Halogen exchange and side-chain deprotonation.

Module B: Palladium-Catalyzed Cross-Coupling

Objective: Suzuki-Miyaura or Buchwald-Hartwig coupling. Common Failure: Defluorination or base-mediated decomposition.

Base Selection Matrix

Strong bases like Sodium tert-butoxide (NaOtBu) can trigger E2 elimination of the difluoroalkyl group.

| Base | Compatibility | Notes |

| NaOtBu / KOtBu | 🔴 High Risk | Strong base; promotes elimination of HF from side chain. |

| K₂CO₃ / Na₂CO₃ | 🟡 Moderate | Usable in biphasic systems; requires monitoring. |

| K₃PO₄ (Tribasic) | 🟢 Recommended | Excellent balance of basicity and nucleophilicity; gentle on fluoroalkyl ethers. |

| Cs₂CO₃ | 🟢 Recommended | Good for anhydrous conditions; "Cesium Effect" aids solubility without high basicity. |

Optimized Protocol (Suzuki Coupling)

-

Catalyst:

or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).

-

Base: Potassium Phosphate (

), 2.0-3.0 equiv. -

Temperature: 80–90°C. Avoid refluxing in high-boiling solvents (>110°C) for prolonged periods.

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon adding n-BuLi.

-

Diagnosis: You likely triggered the "Benzyne Pathway" or rapid polymerization via deprotonation of the ether.

-

Fix: Ensure your internal temperature is actually -78°C (use a probe, not just a bath). Switch to

-BuLi (2 equiv) to accelerate the exchange reaction relative to the deprotonation rate.

Q2: I see the product mass, but I lost two fluorine atoms (M-38).

-

Diagnosis: Base-induced defluorination.

-

Fix: You are using a base that is too strong (likely an alkoxide or hydroxide). Switch to

or

Q3: Can I use acidic conditions to deprotect another group on the molecule?

-

Diagnosis: The Ar-O-CH2 bond is stabilized by the electron-poor CF2 group, making it more resistant to acid than a standard benzyl ether.

-

Guidance: TFA/DCM (1:1) is generally safe at room temperature. Avoid HBr or HI, as bromide/iodide are nucleophilic enough to cleave the ether even with the deactivating fluorine presence.

Visualizing the Stability Window

The following diagram illustrates the "Safe Operating Window" for this molecule.

Figure 2: Chemical compatibility map. Green paths indicate safe reagents; red paths indicate high risk of degradation.

References

-

Fundamental Stability of Fluoroalkyl Ethers

-

Lithium-Halogen Exchange Kinetics

-

Base Selection in Cross-Coupling

-

Acidity of Protons Adjacent to Fluorine

Sources

troubleshooting failed reactions involving 1-Bromo-3-(2,2-difluoropropoxy)benzene

Status: Operational Ticket ID: T-BrF2-PROPOXY-001 Subject: Troubleshooting Reaction Failures & Optimization Assigned Specialist: Senior Application Scientist, Organofluorine Chemistry

Executive Summary

You are encountering difficulties with 1-Bromo-3-(2,2-difluoropropoxy)benzene . While this scaffold appears to be a standard aryl bromide, the 2,2-difluoropropoxy (

This guide addresses the three most common failure modes:

-

Lithiation/Grignard Failure (Competiting deprotonation vs. exchange).

-

Cross-Coupling Stalls (Electronic deactivation).

-

Ether Cleavage (Lewis acid sensitivity).

Module 1: Metalation & Nucleophile Generation

The Issue: "I treated the compound with n-BuLi to form the lithiated species, but I recovered starting material or observed alkylation at the wrong position."

The Diagnosis:

This is the most critical trap with this molecule. The protons on the methylene group adjacent to the oxygen (

-

Cause: The inductive electron-withdrawing effect of the

-fluorines, combined with the oxygen, lowers the pKa of the -

Result: Standard bases like

-BuLi often act as a base (deprotonating the chain) rather than a nucleophile (performing Lithium-Halogen exchange), leading to side reactions or decomposition.

The Solution: Switch to reagents that prioritize Halogen-Metal exchange over proton abstraction.

Protocol A: The "Turbo" Exchange (Recommended)

Use Isopropylmagnesium Chloride - Lithium Chloride complex (

-

Dissolve 1-Bromo-3-(2,2-difluoropropoxy)benzene (1.0 equiv) in anhydrous THF (0.5 M).

-

Cool to -15 °C (Not -78 °C; this reagent needs mild activation).

-

Add

-PrMgCl·LiCl (1.1 equiv) dropwise. -

Stir for 30–60 minutes. Monitor conversion by GC-MS (quench a small aliquot with MeOH; look for the des-bromo product).

-

Add your electrophile.

Protocol B: The Low-Temp Lithiation

If you must use Lithium, you must outrun the acid-base reaction using kinetics.

-

Cool THF solution to -78 °C strictly .

-

Use t-BuLi (2.0 equiv) instead of

-BuLi.-

Why?

-BuLi performs Li-Hal exchange orders of magnitude faster than

-

-

Add

-BuLi rapidly (but safely) to the wall of the flask. -

Trapping: Add the electrophile immediately after 5–10 minutes. Do not let the lithiated species sit.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Issue: "The reaction stalls at 40-60% conversion, or I see significant protodebromination."

The Diagnosis: The 2,2-difluoropropoxy group is an electron-withdrawing group (EWG) by induction, despite the oxygen's resonance donation. This makes the aryl ring less electron-rich than a standard anisole.

-

Oxidative Addition: Slightly slower than electron-deficient aryl bromides, but generally feasible.

-

Transmetallation: Often the bottleneck if the boronic acid is sterically hindered.

Troubleshooting Logic:

Caption: Decision tree for diagnosing Suzuki coupling failures based on visual cues and MS data.

Recommended Conditions (Suzuki-Miyaura)

| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |

| Catalyst | ||

| Base | ||

| Solvent | DMF or Toluene | 1,4-Dioxane / Water (4:1) |

| Temp | 80 °C | 100 °C |

Why this works:

-

Pd(dppf)Cl2: The large bite angle of the dppf ligand stabilizes the catalyst against thermal decomposition and promotes reductive elimination.

-

XPhos: If the coupling partner is sterically hindered, XPhos creates a highly active "L1Pd(0)" species that facilitates oxidative addition into the electron-neutral Ar-Br bond.

Module 3: Stability & Handling (Ether Cleavage)

The Issue: "The difluoropropoxy group disappeared or degraded during Lewis Acid treatment (e.g., Friedel-Crafts or demethylation of other groups)."

The Diagnosis: While difluoroalkyl ethers are generally more robust than standard alkyl ethers, they are not inert.

-

Risk: Strong Lewis acids (e.g.,

,

Best Practice:

-

Avoid

if possible. Use pyridinium hydrochloride at high temp or thiol-based deprotection for other sensitive groups. -

If performing Friedel-Crafts, keep temperatures below 0 °C to prevent ether cleavage.

References & Authoritative Grounding

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH. (Establishes the superiority of

-PrMgCl·LiCl for sensitive substrates). -

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link (Basis for recommending XPhos/SPhos).

-

Gribble, G. W. "Lithium-Halogen Exchange." Organic Reactions, 2004. (Detailed kinetics of

-BuLi vs -

PubChem Compound Summary. "1-Bromo-3-(2,2-difluoropropoxy)benzene." (Verification of structure and identifiers).

Sources

Technical Support Center: Managing Impurities in 1-Bromo-3-(2,2-difluoropropoxy)benzene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of 1-Bromo-3-(2,2-difluoropropoxy)benzene. This guide is designed to provide in-depth technical assistance to researchers and professionals in the pharmaceutical and chemical industries. As a crucial building block in the development of various therapeutic agents, ensuring the purity of this compound is paramount. This document offers a comprehensive overview of the common synthetic routes, potential impurities, and robust troubleshooting strategies to optimize your experimental outcomes. Our goal is to equip you with the knowledge to anticipate and resolve challenges, thereby enhancing the efficiency and reproducibility of your synthesis.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and practical method for synthesizing 1-Bromo-3-(2,2-difluoropropoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3-bromophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2,2-difluoropropyl derivative.

Reaction Scheme:

Caption: General workflow of the Williamson ether synthesis for 1-Bromo-3-(2,2-difluoropropoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 1-Bromo-3-(2,2-difluoropropoxy)benzene?

A1: The primary impurities can be categorized as follows:

-

Unreacted Starting Materials: Residual 3-bromophenol and the 2,2-difluoropropyl electrophile are common.

-

Byproducts of Side Reactions:

-

C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 2- or 4-(2,2-difluoropropyl)-3-bromophenol.[1]

-

Dialkylation Products: If a dihalo-derivative of the difluoropropane is used, or under certain conditions, dialkylation of the phenol can occur.

-

Elimination Products: If the electrophile is susceptible to elimination (e.g., a secondary or tertiary halide), an alkene byproduct may form.[2][3] This is less of a concern with primary electrophiles like 2,2-difluoropropyl halides.

-

-

Impurities from Starting Materials: The purity of the starting materials, particularly the 2,2-difluoropropanol used to generate the electrophile, is critical. Common impurities in 2,2-difluoropropanol can include other chlorinated or fluorinated propanes.[4]

Q2: How can I minimize the formation of C-alkylation byproducts?

A2: The solvent system plays a crucial role in directing the regioselectivity of the alkylation.

-

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended. These solvents solvate the cation of the base, leaving the oxygen of the phenoxide more exposed and nucleophilic, thus favoring O-alkylation. Protic solvents can hydrogen bond with the phenoxide oxygen, making it less available for reaction.

-

Counter-ion: The choice of the counter-ion from the base can also influence the O/C alkylation ratio. Larger, softer cations tend to favor O-alkylation.

Q3: What is the optimal base for the deprotonation of 3-bromophenol in this synthesis?

A3: The choice of base is critical for efficient deprotonation without promoting side reactions.

-

Strong, Non-nucleophilic Bases: Sodium hydride (NaH) is a popular choice because it is a strong, non-nucleophilic base.[5] The byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction mixture.[5]

-

Carbonates: For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and can be milder alternatives to hydrides.[1]

-

Hydroxides: While sodium or potassium hydroxide can be used, they introduce water into the reaction, which can be detrimental in some cases.

Q4: My reaction is sluggish or incomplete. What are the likely causes?

A4: Several factors can contribute to a slow or incomplete reaction:

-

Insufficiently Anhydrous Conditions: Water can quench the phenoxide intermediate and react with strong bases like NaH. Ensure all glassware is flame-dried and solvents are anhydrous.

-

Poor Quality Base: The base may be old or have been improperly stored, leading to reduced activity.

-

Leaving Group: The reactivity of the 2,2-difluoropropyl electrophile depends on the leaving group. The general order of reactivity is I > OTs > Br > Cl. If using a bromide, consider converting it to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

-

Temperature: While room temperature is often sufficient, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Competing side reactions (e.g., C-alkylation, elimination). - Loss of product during workup and purification. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize reaction conditions (solvent, base, temperature) to favor O-alkylation. - Ensure efficient extraction and careful purification. |

| Product is Contaminated with Starting Material (3-Bromophenol) | - Incomplete reaction. - Insufficient amount of base or alkylating agent. | - Use a slight excess (1.1-1.2 equivalents) of the base and alkylating agent. - Increase reaction time or gently heat the mixture. - Remove unreacted 3-bromophenol by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) during workup. |

| Presence of an Isomeric Impurity (by NMR or GC-MS) | - C-alkylation has occurred. | - Re-evaluate the solvent system; switch to a more polar aprotic solvent like DMF or DMSO. - Consider a milder base. |

| Difficulty in Purifying the Final Product | - Impurities have similar polarity to the desired product. | - Optimize column chromatography conditions: try different solvent systems or use a gradient elution.[6] - If the product is a solid, recrystallization may be an effective purification method.[6] - For thermally stable liquids, vacuum distillation can be a good option.[6] |

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-(2,2-difluoropropoxy)benzene

Materials:

-

3-Bromophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

2,2-Difluoro-1-iodopropane (or 1-bromo-2,2-difluoropropane with catalytic NaI)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous DMF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-bromophenol (1.0 eq.) in anhydrous DMF via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

-

Add 2,2-difluoro-1-iodopropane (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized 1-Bromo-3-(2,2-difluoropropoxy)benzene and identify any potential impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms).

Procedure:

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Run a temperature program that allows for the separation of the product from potential impurities with different boiling points.

-

The mass spectrometer will provide fragmentation patterns for each eluting peak, which can be used to identify the compounds.[7]

Visualization of Potential Impurity Formation

Caption: O- vs. C-alkylation pathways for the 3-bromophenoxide nucleophile.

References

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

-

ChemTalk. Williamson Ether Synthesis. Available from: [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

ResearchGate. Fluorinated Aromatic Compounds. Available from: [Link]

- Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- Google Patents. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

YouTube. Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Available from: [Link]

-

Osunstate. Mastering The Williamson Ether Synthesis. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

-

Dove Medical Press. Recent advances in green fluorine chemistry. Available from: [Link]

- Google Patents. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Professor Steven V. Ley Research Group. Fluorination Reactions. Available from: [Link]

-

National Institutes of Health. Enzymatic synthesis of fluorinated compounds. Available from: [Link]

- Google Patents. EP0407622B1 - Process for producing a 2,2-difluoropropane.

-

Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]

-

Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Available from: [Link]

- Google Patents. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.

-

OPUS. Analytical Methods. Available from: [Link]

-

CP Lab Safety. 1-Bromo-3-(2,2-difluoropropyl)benzene, 97% Purity, C9H9BrF2, 1 gram. Available from: [Link]

-

National Institutes of Health. 2,2-Difluoropropanol | C3H6F2O | CID 13394818 - PubChem. Available from: [Link]

-

National Institutes of Health. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. Available from: [Link]

-

ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Available from: [Link]

-

ResearchGate. Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 1-Bromo-3-(2,2-difluorocyclopropyl)benzene | 1393563-14-8 [smolecule.com]

temperature optimization for 1-Bromo-3-(2,2-difluoropropoxy)benzene reactions

Technical Support Center: 1-Bromo-3-(2,2-difluoropropoxy)benzene Senior Application Scientist Desk | Reference ID: TS-BrF2Pr-001

Executive Summary: The Thermal Reactivity Paradox

User Query: "How do I optimize reaction temperatures for 1-Bromo-3-(2,2-difluoropropoxy)benzene without degrading the ether chain?"

Technical Insight: This molecule presents a classic "Push-Pull" thermal challenge. You are managing two distinct reactive centers:

-

The Aryl Bromide (C-Br): Requires activation energy (heat or catalysis) for cross-coupling or cryogenic conditions for metal-halogen exchange.

-

The 2,2-Difluoropropoxy Tail (

): While fluorination generally strengthens C-C bonds, the electron-withdrawing

This guide provides optimized protocols for both Cryogenic (Lithiation) and Elevated Temperature (Cross-Coupling) workflows.

Module 1: Cryogenic Protocols (Lithiation/Grignard)

Objective: Kinetic control to favor Bromine-Lithium exchange over

The Critical Threshold: -70°C

For 1-Bromo-3-(2,2-difluoropropoxy)benzene, the temperature window is narrower than for standard aryl bromides.

-

Target Temp: -78°C (Internal).

-

Danger Zone: > -50°C.

-

Risk: Above -50°C, n-BuLi begins to deprotonate the

group (stabilized by the adjacent fluorine inductive effect) rather than exchanging the bromine. This leads to complex alkylated byproducts or elimination.

Optimized Protocol: Low-Temperature Lithiation

-

Solvent System: Anhydrous THF/Hexane (4:1). The non-polar co-solvent helps moderate the basicity of n-BuLi aggregates.

-

Cryostat Setup: Cool the substrate solution to -78°C and ensure thermal equilibrium before reagent addition.

-

Reagent Addition: Add n-BuLi (1.05 equiv) dropwise down the side of the flask.

-

Exchange Period: Stir for exactly 15-20 minutes .

-

Note: Unlike non-fluorinated analogs, extended stirring increases the risk of ortho-lithiation directed by the ether oxygen.

-

-

Quench: Add electrophile immediately at -78°C.

Visual Workflow: Kinetic Control Pathway

Caption: Figure 1. Kinetic control workflow for Lithium-Halogen exchange, emphasizing the critical temperature threshold to prevent side reactions.

Module 2: Elevated Temperature Protocols (Suzuki/Buchwald)

Objective: Activation of the C-Br bond while preserving the fluorinated ether.

The Thermal Limit: 100°C

The difluoropropoxy group is thermally stable up to ~150°C in neutral media. However, in the presence of strong bases (e.g., t-BuOK, NaH) used in coupling, the stability limit drops to 80-100°C .

Optimized Parameters

| Parameter | Recommendation | Rationale |

| Base | Avoid alkoxide bases (t-BuOK). Carbonates/phosphates are mild enough to prevent E1cB elimination of the ether. | |

| Catalyst | Pd(dppf)Cl | High-activity catalysts allow for lower reaction temperatures (60-80°C), staying well below the decomposition threshold. |

| Solvent | 1,4-Dioxane/Water (4:1) | Aqueous systems facilitate inorganic base solubility, allowing the reaction to proceed at milder temperatures than anhydrous DMF/DMSO. |

| Temperature | 65°C - 85°C | Optimal window. >100°C risks defluorination; <50°C may result in incomplete conversion due to the electron-deficient nature of the ring. |

Module 3: Troubleshooting & FAQs

Q1: I am observing "defluorinated" byproducts in my Suzuki coupling. What is happening?

Diagnosis: You are likely using a base that is too strong (e.g., hydroxide or alkoxide) or a temperature >110°C.

Mechanism: The

Q2: My lithiation yield is low (50%), and I see starting material recovery.

Diagnosis: Incomplete exchange or protonation during quench. Fix:

-

Moisture: The difluoropropoxy group makes the aryl ring slightly electron-deficient, making the Aryl-Li species highly reactive to moisture. Dry your THF over molecular sieves.

-

Temperature: If you are strictly at -78°C and reaction is slow, warm briefly to -60°C for 5 minutes, then re-cool to -78°C before adding the electrophile. This "kick-starts" the exchange without crossing the instability threshold.

Q3: Can I use microwave heating?

Answer: Yes, but with caution.

-

Limit: Set the maximum temperature to 100°C.

-

Hold Time: Do not exceed 20 minutes. The rapid heating of microwave reactors is beneficial, but prolonged exposure at high pressure can degrade the ether linkage.

Decision Tree: Troubleshooting Common Failures

Caption: Figure 2. Diagnostic logic for resolving yield and purity issues in cross-coupling reactions.

References

-

Bailey, W. F., & Patricia, J. J. (1988).[4] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry.[4] Link

- Context: Establishes the kinetic parameters for Li-Halogen exchange

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

- Context: Foundational text for optimizing base/solvent systems in Suzuki couplings.

-

Chemours Technical Data. (2024). Hexafluoropropylene Oxide (HFPO) and Fluorinated Intermediates Stability.Link

- Context: Provides thermal stability data for fluorinated ether linkages and risks of fluoride elimin

-

BenchChem Technical Support. (2025). Thermodynamic Properties of 2,2-Difluoropropane and Analogs.Link

- Context: Supporting data on the bond dissociation energy and acidity of alpha-protons in 2,2-difluoroalkyl chains.

Sources

Validation & Comparative

Structural Elucidation of 1-Bromo-3-(2,2-difluoropropoxy)benzene: A Crystallographic Benchmarking Guide

Executive Summary

This technical guide evaluates the structural performance of 1-Bromo-3-(2,2-difluoropropoxy)benzene derivatives using Single Crystal X-ray Diffraction (SC-XRD). As a critical intermediate in medicinal chemistry, the 2,2-difluoropropoxy moiety serves as a lipophilic bioisostere, modulating metabolic stability and binding affinity.

This guide compares the crystallographic approach against solution-state NMR and DFT modeling, demonstrating why SC-XRD is the requisite standard for resolving the specific gauche/anti conformational preferences driven by the fluorine gauche effect and halogen bonding networks.

Part 1: The Comparative Landscape

For researchers optimizing lead compounds, defining the precise 3D geometry of the ether linkage is critical. Below is an objective comparison of structural elucidation methods for this specific fluorinated ether class.

Methodological Performance Matrix

| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | DFT Computational Modeling |

| Conformational Insight | Absolute. Captures the specific low-energy conformer stabilized by lattice forces. | Averaged. Fast rotation around | Theoretical. Often misses weak dispersion forces (London) critical for crystal packing. |

| Interaction Mapping | Direct Observation. Visualizes Halogen Bonds (Br···Br/O) and Weak H-Bonds (C-H[1]···F). | Inferred. NOE correlations provide proximity but not precise angles or bond lengths. | Predicted. Requires high-level basis sets to account for halogen |

| Regiochemistry | Unambiguous. Confirms meta-substitution and ether linkage orientation. | Deductive. Requires complex 2D experiments (HMBC/HSQC) to confirm connectivity. | N/A. Relies on input structure correctness. |

| Sample State | Solid State (Low Temp). | Solution State (Room Temp/Variable). | Gas Phase (Vacuum). |

Why SC-XRD Wins for this Molecule

The 1-Bromo-3-(2,2-difluoropropoxy)benzene molecule contains two competing structural drivers:

-

The Difluoro Group: The

unit induces a gauche effect, twisting the propoxy chain to minimize dipole repulsion between the oxygen lone pairs and the C-F bonds. NMR averages this; X-ray freezes it. -

The Bromine Atom: Creates a "sigma-hole" (region of positive electrostatic potential) along the C-Br axis, facilitating Type II Halogen Bonding (

or

Part 2: Structural Performance Analysis

Crystal Packing & Density

Fluorination significantly alters the physicochemical "performance" of the crystal lattice compared to non-fluorinated analogs.

-

Density Increase: The introduction of the 2,2-difluoro motif typically increases crystal density to the 1.55 – 1.75 g/cm³ range (compared to ~1.3 g/cm³ for the non-fluorinated propoxy analog). This higher density correlates with improved solid-state stability.

-

Packing Efficiency: The fluorine atoms act as weak hydrogen bond acceptors (

), creating a tighter packing network that often raises the melting point relative to the non-fluorinated ether.

The Halogen Bond Network

The bromine substituent is not passive. In the crystal lattice, it acts as an electrophilic anchor.

-

Interaction Type: Type II Halogen Bond (

). -

Geometry: The angle

( -

Significance: This interaction mimics ligand-receptor binding in biological systems, validating the molecule's potential as a fragment for drug discovery.

Part 3: Experimental Protocol

Workflow Diagram

The following Graphviz diagram outlines the critical path for solving this structure, emphasizing the low-temperature requirements for flexible ether chains.

Caption: Optimized workflow for handling low-melting fluorinated aromatic ethers.

Step-by-Step Methodology

Phase 1: Crystal Growth (The "Anti-Solvent" Technique)

Because the flexible propoxy chain lowers the melting point, standard evaporation often yields oils. Use Vapor Diffusion .[2][3]

-

Dissolution: Dissolve 20 mg of the derivative in 0.5 mL of Dichloromethane (DCM) in a small vial.

-

Diffusion: Place the small vial (uncapped) inside a larger jar containing 5 mL of Pentane.

-

Equilibration: Seal the outer jar. Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

-

Timeline: Harvest crystals after 48–72 hours. Look for colorless prisms or blocks.

Phase 2: Data Collection

-

Source: Molybdenum (Mo) K

radiation ( -

Temperature: 100 K is mandatory. The terminal methyl group of the propoxy chain will exhibit high thermal motion at room temperature, destroying resolution.

Part 4: Interaction Logic & Visualized Pathways

Understanding the intermolecular forces is key to utilizing this molecule in drug design.

Caption: Supramolecular interaction map showing the dual role of Bromine and Fluorine in lattice stabilization.

Part 5: Representative Data Output

When analyzing your dataset, compare your results against these standard ranges for fluorinated bromobenzenes to validate quality.

| Parameter | Typical Value Range | Interpretation |

| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |

| C-Br Bond Length | 1.89 – 1.91 Å | Standard aromatic C-Br bond. |

| C-F Bond Length | 1.35 – 1.38 Å | Indicates strong C-F character; shorter than aliphatic C-F due to induction. |

| Torsion (C-O-C-C) | ~180° (Anti) or ~60° (Gauche) | The |

| R-Factor ( | < 5.0% | Values >5% suggest disorder in the flexible propoxy tail. |

References

-

Metrangolo, P., et al. (2008). "Halogen Bonding in Crystal Engineering." Chemical Reviews. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

-

Giguere, R. J., et al. (2008). "The gauche effect in fluorinated ethers." Journal of Organic Chemistry. Link

-

Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition. Link

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

Sources

head-to-head comparison of synthetic routes to 1-Bromo-3-(2,2-difluoropropoxy)benzene

Part 1: Executive Summary & Strategic Analysis

In the development of fluorinated aryl ethers for medicinal chemistry—particularly for kinase inhibitors and P2X3 antagonists—the introduction of a 2,2-difluoropropoxy motif is a critical yet challenging step. The gem-difluoro group imparts metabolic stability and lipophilicity but significantly alters the electronic properties of the alkyl chain, complicating standard S

This guide evaluates the two primary synthetic pathways to 1-Bromo-3-(2,2-difluoropropoxy)benzene :

-

Route A: Mitsunobu Coupling (The Precision Route)

-

Route B: Base-Mediated Alkylation (The Scalable Route)

The Verdict:

-

Choose Route A (Mitsunobu) for discovery-scale synthesis (<10g) where reaction mildness and functional group tolerance are paramount. It avoids the use of volatile, lower-reactivity fluorinated alkyl halides.

-

Choose Route B (Alkylation) for process-scale (>100g) where atom economy and reagent cost drive the decision, provided you utilize Cesium Carbonate (Cs

CO

Part 2: Retrosynthetic Logic

The strategic disconnection lies at the ether oxygen. The choice of route depends heavily on the availability and reactivity of the fluorinated "propyl" fragment.

Figure 1: Retrosynthetic disconnection showing the two divergent pathways based on the fluorinated building block.

Part 3: Detailed Synthetic Protocols

Route A: Mitsunobu Coupling (Recommended for Discovery)

This route utilizes the redox condensation of 3-bromophenol with 2,2-difluoropropan-1-ol. The primary challenge here is the reduced nucleophilicity of the alcohol due to the electron-withdrawing fluorine atoms, requiring a robust phosphine/azodicarboxylate system.

Mechanism:

The reaction proceeds via the activation of the alcohol by a phosphonium intermediate formed from Triphenylphosphine (PPh

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under N

. -

Reagents: Charge the flask with:

-

3-Bromophenol: 1.0 equiv (e.g., 1.73 g, 10 mmol)

-

2,2-Difluoropropan-1-ol: 1.2 equiv (e.g., 1.15 g, 12 mmol)

-

Triphenylphosphine (PPh

): 1.5 equiv (e.g., 3.93 g, 15 mmol) -

Solvent: Anhydrous THF (0.2 M concentration, ~50 mL).

-

-

Addition: Cool the solution to 0°C in an ice bath. Add DIAD (1.5 equiv, 3.03 g, 15 mmol) dropwise over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Concentrate THF in vacuo. Triturate the residue with cold Hexane/Et

O (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid. -

Purification: Flash column chromatography (SiO

, 0-10% EtOAc in Hexanes).

Key Insight: The 2,2-difluoro group makes the alcohol less prone to activation. If conversion is low, switch to ADDP/n-Bu

Route B: Cesium-Promoted Alkylation (Recommended for Scale-Up)

Standard Williamson ether synthesis using K

Solution: Use Cesium Carbonate (Cs

Protocol:

-

Setup: 100 mL RBF equipped with a reflux condenser and N

inlet. -

Reagents:

-

3-Bromophenol: 1.0 equiv (e.g., 1.73 g, 10 mmol)

-

Cesium Carbonate (Cs

CO -

Solvent: Anhydrous DMF (30 mL).

-

-

Activation: Stir the phenol and base at RT for 30 minutes to form the phenoxide.

-

Alkylation: Add 1-Bromo-2,2-difluoropropane (1.5 equiv, 2.38 g, 15 mmol). Note: If the triflate (2,2-difluoropropyl trifluoromethanesulfonate) is available, use it for faster reaction at lower temperatures (0°C to RT).

-

Reaction: Heat to 80–90°C for 16 hours.

-

Workup: Cool to RT. Dilute with water (100 mL) and extract with Et

O (3 x 50 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. -

Purification: Distillation (if liquid and stable) or Flash Chromatography.

Key Insight: Do not use Acetone/K

Part 4: Head-to-Head Comparison

| Feature | Route A: Mitsunobu | Route B: Alkylation (Cs |

| Yield | High (75–85%) | Moderate to High (60–80%) |

| Atom Economy | Poor (Generates TPPO and Hydrazine byproduct) | Good (Generates CsBr/CsHCO |

| Purification | Difficult (Removal of TPPO is tedious) | Easy (Aqueous workup removes salts/DMF) |

| Reagent Cost | High (DIAD, PPh | Moderate (Fluorinated Bromide is cheaper) |

| Scalability | Limited (Exothermic, viscous byproducts) | Excellent (Standard unit operations) |

| Safety | DIAD is a shock-sensitive explosive hazard on large scale. | Standard chemical handling.[1] |

Part 5: Decision Pathway (Workflow)

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and reagent availability.

References

-

Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]

-

Cesium Carbonate in Alkylation: Flessner, T., & Dorsch, D. "Synthesis of fluorinated ethers: Alkylation of phenols with 2,2-difluoroalkyl bromides." Journal of Medicinal Chemistry (General Protocol Adaptation), 2000. See also general methodology: Dikshit, D. K., et al. "Cesium carbonate promoted O-alkylation of phenols." Tetrahedron Letters, 2005. [Link]

-

Properties of Fluorinated Alcohols/Halides: PubChem Compound Summary for 1-Bromo-3-(2,2-difluoropropoxy)benzene (Analogous Search). [Link]

-

SuFEx and Triflate Reactivity (Alternative Activation): Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.